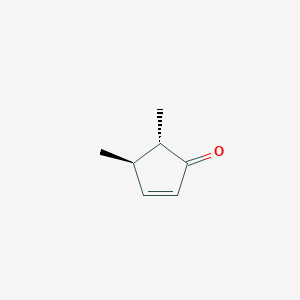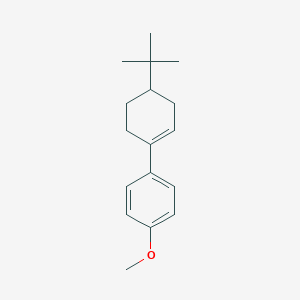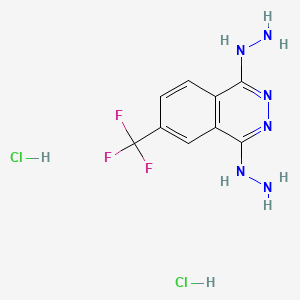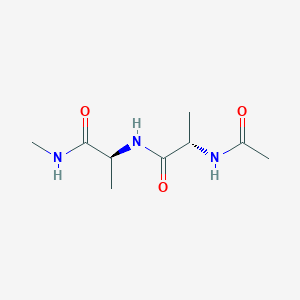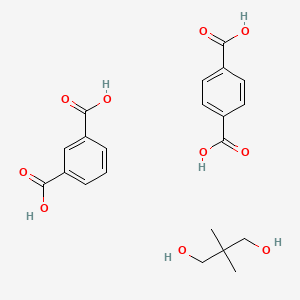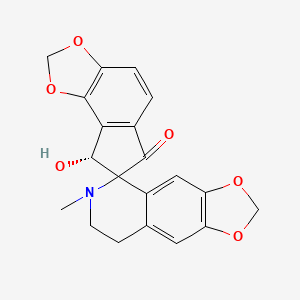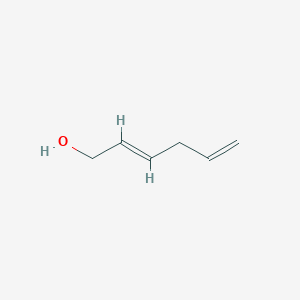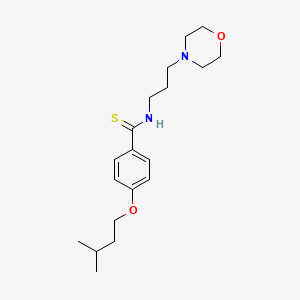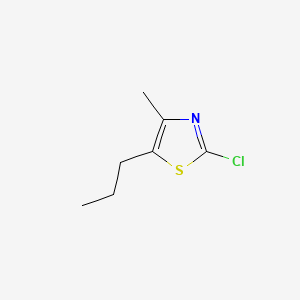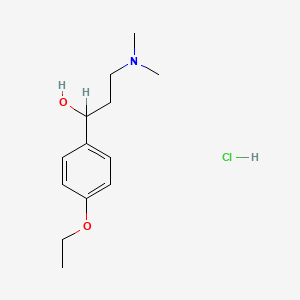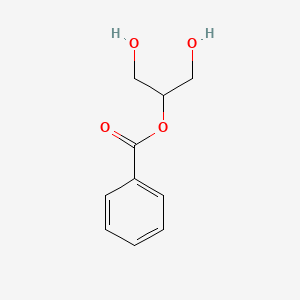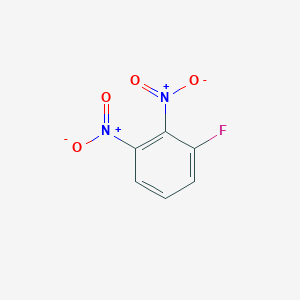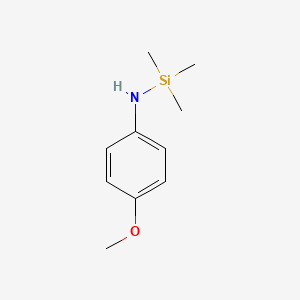
N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine: is an organic compound that features a trimethylsilyl group attached to an amine nitrogen, which is further bonded to a 4-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine typically involves the reaction of 4-methoxyaniline with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the silicon atom of trimethylchlorosilane, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 4-methoxyphenol.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: The compound has potential applications in the development of bioactive molecules and pharmaceuticals. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound, particularly in the treatment of diseases where organosilicon compounds have shown promise.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability. The methoxyphenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, with target molecules.
Comparación Con Compuestos Similares
- N-(4-Methoxyphenyl)trimethylsilylamine
- 4-Methoxyphenylamine
- Trimethylsilylaniline
Comparison: N-(4-Methoxyphenyl)-1,1,1-trimethylsilanamine is unique due to the presence of both the trimethylsilyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack one of these functional groups. The presence of the trimethylsilyl group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications.
Propiedades
Número CAS |
35103-35-6 |
|---|---|
Fórmula molecular |
C10H17NOSi |
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
4-methoxy-N-trimethylsilylaniline |
InChI |
InChI=1S/C10H17NOSi/c1-12-10-7-5-9(6-8-10)11-13(2,3)4/h5-8,11H,1-4H3 |
Clave InChI |
HRBZTPXUQMFRNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


